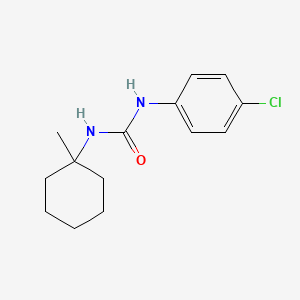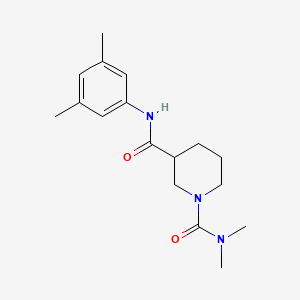
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea, also known as CPPU, is a plant growth regulator that is widely used in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in a variety of crops.
Wirkmechanismus
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea acts as a cytokinin analog by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division and elongation, leading to increased growth and yield. This compound also affects other plant hormones, such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to increase chlorophyll content, photosynthesis rate, and enzyme activity in plants. This compound also affects the expression of genes involved in plant growth and development, leading to changes in cell division, differentiation, and metabolism. This compound can also improve plant resistance to environmental stresses, such as drought and heat.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea is a useful tool for studying plant growth and development in the laboratory. Its effects on cell division and elongation can be easily measured using techniques such as microscopy and image analysis. However, this compound can be expensive and difficult to obtain, and its effects may vary depending on the plant species and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and its effects on plant growth and development. Some possible areas of investigation include:
1. The molecular mechanisms underlying this compound's effects on plant hormones and gene expression.
2. The effects of this compound on plant-microbe interactions, such as symbiotic nitrogen fixation and disease resistance.
3. The potential use of this compound in organic farming and sustainable agriculture.
4. The development of new this compound analogs with improved efficacy and specificity.
5. The application of this compound in other fields, such as biotechnology and medicine.
In conclusion, this compound is a synthetic cytokinin that has been shown to promote plant growth and development in a variety of crops. Its effects on cell division and elongation, as well as its impact on plant hormones and gene expression, make it a valuable tool for studying plant physiology and agriculture. Ongoing research on this compound and its potential applications in various fields will continue to shed light on its mechanisms of action and potential benefits.
Synthesemethoden
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea can be synthesized by reacting 4-chloroaniline with 1-methylcyclohexylisocyanate in the presence of a base catalyst. The resulting this compound product can be purified by recrystallization or chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been shown to improve fruit quality by increasing sugar content, firmness, and color.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(9-3-2-4-10-14)17-13(18)16-12-7-5-11(15)6-8-12/h5-8H,2-4,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQGTURJTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
![4-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5420161.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)

![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420174.png)
![ethyl 5-acetyl-4-methyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5420181.png)
![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![4-(4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5420239.png)
![3-(2,4-dichlorophenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5420251.png)
![[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)